

# A Technical Guide to (E)-9-Octadecenyl Acetate: Properties, Synthesis, and Biological Function

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## Compound of Interest

Compound Name: 9(E)-Elaidyl acetate

Cat. No.: B8260564

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This technical guide provides a comprehensive overview of (E)-9-Octadecenyl acetate, a significant compound in the field of chemical ecology, particularly as an insect pheromone. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and describes its role in insect olfactory signaling pathways.

## Chemical Identification and Properties

(E)-9-Octadecenyl acetate is the trans-isomer of 9-octadecenyl acetate. While the CAS number 693-80-1 is often associated with 9-octadecenyl acetate, it is frequently used for both the (Z)-isomer (oleyl acetate) and mixtures, leading to potential ambiguity.<sup>[1][2][3]</sup> Therefore, confirmation of the specific isomer through analytical methods is crucial.

Synonyms: [(E)-octadec-9-enyl] acetate, **9(E)-Elaidyl acetate**, E-9-Octadecen-1-ol acetate.<sup>[2]</sup>

## Physicochemical Data

The following tables summarize the available quantitative data for (E)-9-Octadecenyl acetate and its (Z)-isomer for comparison. Experimental data for the (E)-isomer is limited, and thus some properties are provided as computed values.

Table 1: Physicochemical Properties of (E)-9-Octadecenyl Acetate

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>38</sub> O <sub>2</sub>	--INVALID-LINK--
Molecular Weight	310.51 g/mol	--INVALID-LINK--
Boiling Point	205-207 °C @ 13 mmHg	--INVALID-LINK--[2]
XLogP3 (Computed)	7.9	--INVALID-LINK--[2]

Table 2: Physicochemical Properties of (Z)-9-Octadecenyl Acetate (Oleyl Acetate)

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>38</sub> O <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	310.51 g/mol	--INVALID-LINK--[1]
Density	0.865 - 0.874 g/cm <sup>3</sup> @ 20 °C	--INVALID-LINK--[1]
Refractive Index	1.446 - 1.453	--INVALID-LINK--[1]
Solubility	Insoluble in water; soluble in non-polar organic solvents and ethanol.	--INVALID-LINK--[1]

## Experimental Protocols

### Synthesis of (E)-9-Octadecenyl Acetate via Wittig Reaction

A common and effective method for the stereoselective synthesis of (E)-alkenes is the Wittig reaction, particularly using stabilized or semi-stabilized ylides, or by employing the Schlosser modification for non-stabilized ylides.[4][5][6] The following is a generalized protocol.

#### Step 1: Preparation of the Phosphonium Salt

- Dissolve triphenylphosphine in a suitable solvent such as toluene.
- Add an equimolar amount of 1-bromononane.

- Reflux the mixture for 24-48 hours to form nonyltriphenylphosphonium bromide.
- Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

#### Step 2: Ylide Formation and Wittig Reaction

- Suspend the nonyltriphenylphosphonium bromide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
- Cool the suspension to a low temperature (e.g., -78 °C).
- Add a strong base such as n-butyllithium dropwise to generate the ylide.
- To the ylide solution, add a solution of 9-oxononyl acetate in dry THF.
- Allow the reaction to slowly warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

#### Step 3: Purification

- The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure (E)-9-Octadecenyl acetate.

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of (E)-9-Octadecenyl acetate.

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane). An internal standard can be added for quantitative analysis.
- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature of around 50-70 °C, held for a few minutes, followed by a ramp up to 250-280 °C.
- MS Conditions:
  - Ionization: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 400.
- Identification: The retention time and mass spectrum of the sample are compared to that of an authentic standard. The mass spectrum of long-chain acetates typically shows a characteristic fragment at  $m/z$  61 (protonated acetic acid) and a series of hydrocarbon fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the structure and stereochemistry.

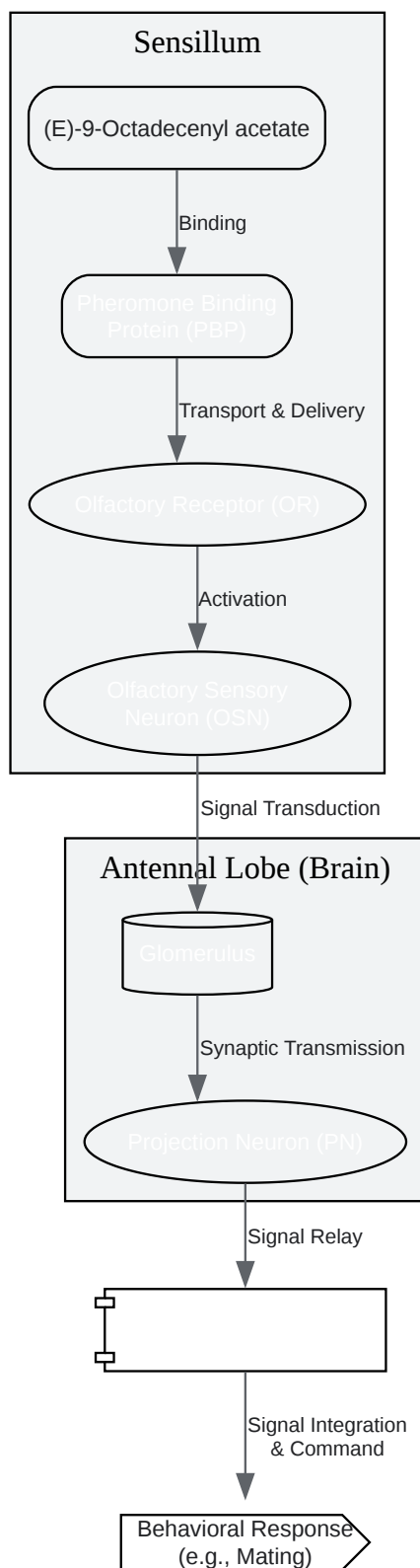
- $^1\text{H}$  NMR: The protons on the double bond of the (E)-isomer will appear as a multiplet around 5.4 ppm. The protons of the  $\text{CH}_2$  group adjacent to the acetate oxygen will appear as a triplet around 4.05 ppm, and the methyl protons of the acetate group will be a singlet around 2.05 ppm.
- $^{13}\text{C}$  NMR: The carbons of the double bond in the (E)-isomer will have distinct chemical shifts, and the carbonyl carbon of the acetate group will appear around 171 ppm.

## Biological Function and Signaling Pathway

(E)-9-Octadecenyl acetate often functions as a component of the sex pheromone blend of various insect species, particularly moths. It is a volatile chemical signal released by one individual to elicit a behavioral response in another of the same species.

## Insect Olfactory Signaling Pathway

The detection of (E)-9-Octadecenyl acetate by an insect initiates a cascade of events in its olfactory system.



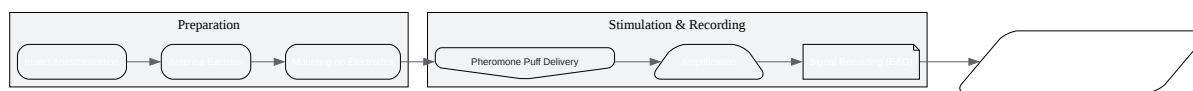
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Caption: Insect Olfactory Signaling Pathway for Pheromone Detection.

- **Reception:** Molecules of (E)-9-Octadecenyl acetate enter the pores of the insect's antennal sensilla.
- **Transport:** Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP).
- **Activation:** The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). The binding of the pheromone to the OR, which is a ligand-gated ion channel, causes a conformational change, leading to the opening of the channel and depolarization of the OSN.
- **Signal Transduction:** This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the insect's brain.
- **Processing:** In the antennal lobe, the axons of OSNs expressing the same OR converge on specific spherical structures called glomeruli. This spatial map of olfactory information is then processed by local interneurons and relayed by projection neurons to higher brain centers, such as the mushroom bodies.
- **Behavioral Response:** Integration of the signal in the higher brain centers ultimately leads to a specific behavioral response, such as upwind flight towards the pheromone source for mating.

## Experimental Workflow for Biological Activity Assessment

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.



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Caption: Experimental Workflow for Electroantennography (EAG).

- **Insect Preparation:** An insect is anesthetized (e.g., by cooling), and one of its antennae is carefully excised.
- **Mounting:** The base and the tip of the antenna are placed in contact with two electrodes using a conductive gel.
- **Stimulation:** A puff of air carrying a known concentration of (E)-9-Octadecenyl acetate is delivered over the antenna.
- **Recording:** The change in electrical potential between the two electrodes is amplified and recorded. The resulting waveform is an electroantennogram.
- **Analysis:** The amplitude of the negative deflection of the EAG signal is proportional to the number of olfactory neurons that responded to the stimulus, providing a measure of the antenna's sensitivity to the compound.

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